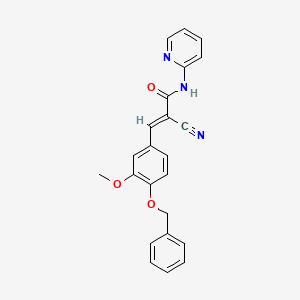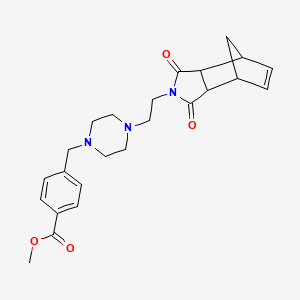
(E)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Functionalization and Incorporation in Chemical Reactions
- The inclusion of thiophene moieties in compounds like (E)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-(thiophen-3-yl)acrylamide can facilitate specific electrophilic reactions, leading to the synthesis of molecules with potential applications in pharmaceuticals and materials science (Yang et al., 2000).
Corrosion Inhibition in Industrial Applications
- Acrylamide derivatives, including those structurally related to the queried compound, have been studied for their effectiveness as corrosion inhibitors, potentially valuable in preserving metals in industrial settings (Abu-Rayyan et al., 2022).
Pharmaceutical Applications and Drug Design
- The structural motif of acrylamide in compounds like the one is significant in pharmaceutical research, where it's often explored for its potential in drug development, particularly in designing molecules with specific therapeutic effects (Hassan et al., 2014).
Solar Cell Applications
- Organic sensitizers containing elements like thiophene and acrylamide, similar to the compound of interest, are being developed for use in solar cells, showing promise in enhancing energy conversion efficiencies (Kim et al., 2006).
Herbicidal and Agricultural Research
- Some acrylamide derivatives have been synthesized and evaluated for their herbicidal activities, indicating the potential agricultural applications of such compounds (Wang et al., 2004).
Mecanismo De Acción
The mechanism of action for this compound is not available.
Propiedades
IUPAC Name |
(E)-N-[(2-methoxy-2-adamantyl)methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-22-19(12-20-18(21)3-2-13-4-5-23-11-13)16-7-14-6-15(9-16)10-17(19)8-14/h2-5,11,14-17H,6-10,12H2,1H3,(H,20,21)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKKHKHXACEEB-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C=CC4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)/C=C/C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2411993.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B2411997.png)


![3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)

![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)

![3-(4-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412007.png)